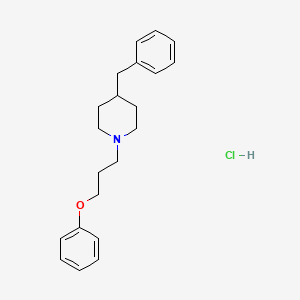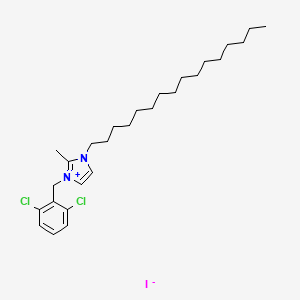![molecular formula C62H78N12O11S2 B12396626 RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
RC-160 [Lys(Boc)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RC-160 [Lys(Boc)] is an octapeptide and a somatostatin analog. Somatostatin is a hormone that inhibits the release of several other hormones, including growth hormone and insulin. RC-160 [Lys(Boc)] has been studied for its potential therapeutic applications, particularly in the treatment of various cancers and endocrine disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
RC-160 [Lys(Boc)] is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) group is used to protect the lysine residue during the synthesis .
Industrial Production Methods
Industrial production of RC-160 [Lys(Boc)] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
RC-160 [Lys(Boc)] undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized.
Reduction: The disulfide bridge can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like Fmoc-protected amino acids and coupling agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate)
Major Products Formed
Oxidation: Formation of oxidized disulfide bridges.
Reduction: Formation of reduced thiol groups.
Substitution: Formation of peptide analogs with modified amino acid sequences
Wissenschaftliche Forschungsanwendungen
RC-160 [Lys(Boc)] has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting hormone release and cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those expressing somatostatin receptors, such as breast, prostate, and pancreatic cancers.
Industry: Utilized in the development of diagnostic tools and radiopharmaceuticals for imaging somatostatin receptor-positive tumors .
Wirkmechanismus
RC-160 [Lys(Boc)] exerts its effects by binding to somatostatin receptors (SSTRs) on the surface of target cells. This binding inhibits the release of various hormones and growth factors, such as insulin-like growth factor 1 (IGF-1) and prolactin. The inhibition of these factors leads to reduced cell proliferation and tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octreotide: Another somatostatin analog with a similar mechanism of action but different amino acid sequence.
Lanreotide: A long-acting somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A somatostatin analog with a broader receptor binding profile, used for treating Cushing’s disease.
Uniqueness
RC-160 [Lys(Boc)] is unique due to its specific amino acid sequence and the presence of the Boc-protected lysine residue. This modification enhances its stability and allows for targeted delivery in therapeutic applications .
Eigenschaften
Molekularformel |
C62H78N12O11S2 |
|---|---|
Molekulargewicht |
1231.5 g/mol |
IUPAC-Name |
tert-butyl N-[4-[(4R,7S,10S,13R,16S,19R)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]butyl]carbamate |
InChI |
InChI=1S/C62H78N12O11S2/c1-35(2)52-60(83)73-51(58(81)69-47(53(64)76)29-38-31-66-44-19-11-9-17-41(38)44)34-87-86-33-50(72-54(77)43(63)27-36-15-7-6-8-16-36)59(82)70-48(28-37-22-24-40(75)25-23-37)56(79)71-49(30-39-32-67-45-20-12-10-18-42(39)45)57(80)68-46(55(78)74-52)21-13-14-26-65-61(84)85-62(3,4)5/h6-12,15-20,22-25,31-32,35,43,46-52,66-67,75H,13-14,21,26-30,33-34,63H2,1-5H3,(H2,64,76)(H,65,84)(H,68,80)(H,69,81)(H,70,82)(H,71,79)(H,72,77)(H,73,83)(H,74,78)/t43-,46+,47+,48+,49-,50+,51+,52+/m1/s1 |
InChI-Schlüssel |
SRLZWSWQQDQBRK-CBJQQZJCSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N |
Kanonische SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



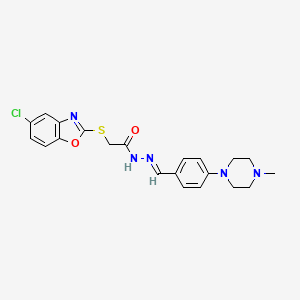
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
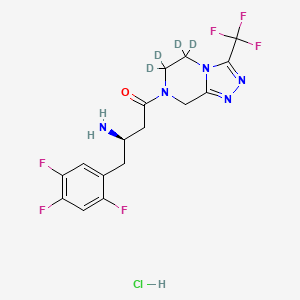
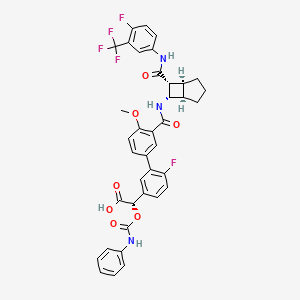

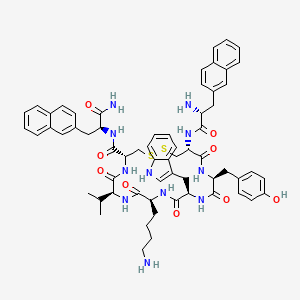

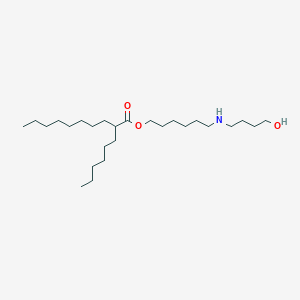
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
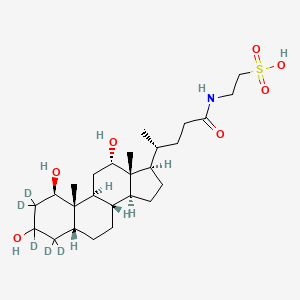
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
